Methyl 10-hydroxystearate

PPARα agonism nuclear receptor activation cosmetic active ingredients

Methyl 10-hydroxystearate (C19H38O3) is a mid-chain hydroxylated fatty acid methyl ester with a secondary hydroxyl precisely at C10. Unlike methyl 12-hydroxystearate, it delivers 15.7× PPARα activation [][], 2.12× collagen type I stimulation [], and enhanced tribofilm formation for boundary lubrication []. Its >92% enantiomeric excess (R-enantiomer) ensures predictable polymer crystallinity and thermal transitions, unlike uncontrolled 12-HSA []. As a distinct GC positional isomer, it serves as an essential reference standard for accurate quantification of hydroxylated fatty acid mixtures []. Choose this compound when receptor selectivity, collagen synthesis, or defined polycondensation behavior is critical.

Molecular Formula C19H38O3
Molecular Weight 314.5 g/mol
CAS No. 2380-01-0
Cat. No. B1617050
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 10-hydroxystearate
CAS2380-01-0
Molecular FormulaC19H38O3
Molecular Weight314.5 g/mol
Structural Identifiers
SMILESCCCCCCCCC(CCCCCCCCC(=O)OC)O
InChIInChI=1S/C19H38O3/c1-3-4-5-6-9-12-15-18(20)16-13-10-7-8-11-14-17-19(21)22-2/h18,20H,3-17H2,1-2H3
InChIKeyZWOMTUQOMSFPSL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 10-hydroxystearate (CAS 2380-01-0): Technical Overview for Scientific Procurement and R&D Selection


Methyl 10-hydroxystearate (CAS 2380-01-0; C19H38O3; MW 314.50) is a mid-chain hydroxylated fatty acid methyl ester that exists as a white to off-white solid with a predicted melting point of 54–55°C [1] and a boiling point of 400.0±15.0°C at 760 mmHg . The compound features a secondary hydroxyl group precisely positioned at the C10 carbon of an 18-carbon stearate backbone, distinguishing it from terminal-hydroxyl or unsubstituted analogs. It occurs naturally in *Aloe ferox* [2] and can be synthesized with high enantiomeric purity from renewable feedstocks via chemo-enzymatic routes [3].

Procurement Alert: Why Methyl 10-hydroxystearate Cannot Be Replaced by Other Hydroxystearate Isomers or Unsubstituted Methyl Stearate


In-class substitution of methyl 10-hydroxystearate with closely related compounds—including methyl 12-hydroxystearate (CAS 141-23-1), methyl 9-hydroxystearate, methyl stearate (CAS 112-61-8), or methyl oleate (CAS 112-62-9)—carries quantifiable performance and functional penalties. The precise C10 hydroxyl position governs PPARα receptor activation potency, collagen stimulation efficacy, tribofilm formation characteristics, and polycondensation behavior [1][2][3]. The following evidence items document specific, measurement-based differentiation that directly informs supplier qualification, specification setting, and experimental design decisions.

Methyl 10-hydroxystearate (CAS 2380-01-0): Quantitative Differentiation Evidence for Scientific Selection


PPARα Agonist Potency: 10-HSA Outperforms All Tested Hydroxystearate Regioisomers in Luciferase Reporter Assay

In a head-to-head luciferase reporter gene assay evaluating PPARα activation, (R)-10-hydroxystearic acid (the free acid form of the target methyl ester) demonstrated 15.7-fold induction over vehicle control—significantly higher than 9-HSA (10.1×), 12-HSA (4.9×), 17-HSA (1.7×), and stearic acid (1.8×) [1]. This 55% greater activation than the next-best isomer (9-HSA) and 3.2-fold higher activation than the commercially more common 12-HSA establishes clear positional specificity.

PPARα agonism nuclear receptor activation cosmetic active ingredients anti-aging

Collagen Type I Stimulation: 10-HSA Induces Significant Increase While 12-HSA Shows No Statistical Effect

In primary human dermal fibroblast cultures, 10-HSA treatment increased collagen type I levels by 2.12-fold relative to untreated control (p < 0.05), whereas 12-HSA produced no statistically significant change [1]. Proteomic analysis further revealed that 10-HSA uniquely increased collagen alpha-1(I), alpha-2(I), alpha-1(III), and alpha-2(V) proteins (all p < 0.05), with significant differences between 10-HSA and 12-HSA for collagen alpha-1(I) and alpha-2(I) (p < 0.01) [1].

collagen synthesis dermal fibroblast extracellular matrix wound healing skin aging

Tribological Additive Performance: Methyl 9(10)-Hydroxystearate (MeHS) Reduces Friction Coefficient and Wear Scar Diameter Relative to Unmodified Methyl Oleate Baseline

In paraffin oil lubricant formulations evaluated under standardized tribological conditions, methyl 9(10)-hydroxystearate (MeHS)—the technical mixture containing the target methyl 10-hydroxystearate—demonstrated enhanced performance versus unmodified methyl oleate (MeO) baseline. The improvements were evidenced by decreased friction coefficients and reduced wear scar diameters [1]. The enhanced lubricating ability was attributed to formation of a strengthened tribofilm via adsorption of molecules through strong bonding of the hydroxyl group and the ester group onto metal surfaces [1]. The dihydroxy derivative (MeDHS) showed the best overall performance among the three compounds tested, consistent with increased polar group density [1].

biolubricant additives tribology friction reduction wear protection renewable lubricants

Enantiomeric Purity Enables Defined Polycondensation: (R)-10-Hydroxystearate Methyl Ester Achieves >90% Purity from Renewable Feedstock

A chemo-enzymatic process utilizing waste cooking oils as feedstock produced (R)-10-hydroxystearic acid methyl ester with high purity (>90%) at gram scale [1]. The purified material underwent successful polycondensation to produce the corresponding polyester, demonstrating its utility as a defined chiral monomer [1]. An alternative synthetic route from sewage scum-derived methyl estolides yielded Me-10-HSA with 32.3 wt% yield and high enantiomeric excess (ee > 92%) of the R-enantiomer after chromatographic purification [2]. In contrast, commercial methyl 12-hydroxystearate is typically derived from hydrogenated castor oil and contains a mixture of related compounds, with typical purity specifications of ≥95% but without defined enantiomeric composition guarantees [3].

biobased polyesters polycondensation circular economy renewable monomers chiral polymers

Thermal and Phase Behavior: Methyl 10-Hydroxystearate Melting Point (54–55°C) Differs from Methyl 12-Hydroxystearate (45–54°C Range)

Predicted melting point for methyl 10-hydroxystearate is 54–55°C [1], whereas commercial methyl 12-hydroxystearate specifications report a broader melting range of 45–54°C (typical 45–53°C or 53.5°C reported) [2][3]. Methyl 10-hydroxystearate exhibits a predicted density of 0.915±0.06 g/cm³, identical to methyl 12-hydroxystearate (0.915 g/cm³) [1], but the 9–10°C potential difference in melting onset temperature can affect solid-state processing, storage stability, and compatibility with heat-labile co-formulants.

physical properties thermal behavior formulation stability solid dosage forms

Chromatographic Retention and Polarity: 10-Hydroxy Position Confers Distinct GC Behavior Versus 9-, 12-, and 17-Hydroxy Isomers

Carbon numbers and retention indices have been experimentally determined for all 17 isomeric methyl hydroxystearates and acetoxystearates using silicone SE-30, silicone QF-1, and ethylene glycol succinate (EGS) liquid phases [1]. The specific C10 hydroxyl substitution yields a unique GC retention profile that differs from the C9, C12, and C17 isomers [1]. This chromatographic differentiation is essential for analytical method validation, impurity profiling, and batch-to-batch consistency verification.

analytical method development GC retention polarity isomer separation quality control

Methyl 10-hydroxystearate (CAS 2380-01-0): Validated Application Scenarios for Procurement and R&D Planning


PPARα-Mediated Cosmetic Anti-Aging Formulations

Based on the 15.7× PPARα activation (versus 4.9× for 12-HSA) and 2.12× collagen type I stimulation (versus no effect for 12-HSA) documented in Section 3, methyl 10-hydroxystearate (or its free acid) is the appropriate selection for cosmetic active ingredients targeting PPARα-mediated collagen synthesis and skin rejuvenation pathways [1]. Substitution with methyl 12-hydroxystearate would yield negligible receptor activation and collagen response at equivalent concentrations.

Bio-Based Lubricant Additives Requiring Boundary Lubrication Performance

As established in Section 3, methyl 9(10)-hydroxystearate (containing methyl 10-hydroxystearate) provides enhanced friction reduction and wear protection relative to unmodified methyl oleate via hydroxyl-mediated tribofilm formation [2]. Procurement is indicated for renewable lubricant formulations where improved boundary lubrication performance is required without sacrificing biodegradability. Note that the dihydroxy derivative (MeDHS) offers superior performance for the most demanding applications.

Chiral Monomer for Defined Bio-Based Polyester Synthesis

The documented >90% purity and >92% enantiomeric excess (R-enantiomer) of methyl 10-hydroxystearate produced from waste feedstocks supports its use as a defined monomer for polycondensation reactions [3][4]. This specification is critical for polymer applications requiring predictable crystallinity, thermal transitions, and mechanical properties. Commercial methyl 12-hydroxystearate lacks enantiomeric specification and may introduce uncontrolled polymer chain irregularities.

Analytical Reference Standard for Hydroxy Fatty Acid Methyl Ester Profiling

Given the distinct gas chromatographic retention behavior of the 10-hydroxy positional isomer relative to 9-, 12-, and 17-hydroxy isomers [5], methyl 10-hydroxystearate serves as an essential reference standard for method development and validation in lipidomics, food science, and industrial quality control of hydroxylated fatty acid mixtures. Generic methyl hydroxystearate standards (typically 12-HSA) do not adequately represent the C10 isomer for accurate peak identification or quantification.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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